molecular formula C10H8F5NO4S2 B4984872 N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide

N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide

Cat. No.: B4984872
M. Wt: 365.3 g/mol
InChI Key: DYUNSVFKEHBSDN-UHFFFAOYSA-N
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Description

N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide is a complex organic compound that features a pentafluorophenyl group attached to a tetrahydrothiophene ring, which is further substituted with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide typically involves the reaction of pentafluorophenylamine with tetrahydrothiophene-3-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially involving continuous flow reactors and automated purification systems to handle large volumes of reactants and products.

Chemical Reactions Analysis

Types of Reactions

N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of thiol or sulfide derivatives.

    Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce thiol or sulfide derivatives.

Scientific Research Applications

N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorophenyl group enhances the compound’s binding affinity to these targets, while the sulfonamide group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex. This results in the inhibition or modulation of the target’s activity, which can be exploited for therapeutic or research purposes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic properties and enhances its reactivity and binding affinity in various applications. This makes it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

1,1-dioxo-N-(2,3,4,5,6-pentafluorophenyl)thiolane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F5NO4S2/c11-5-6(12)8(14)10(9(15)7(5)13)16-22(19,20)4-1-2-21(17,18)3-4/h4,16H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUNSVFKEHBSDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)NC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F5NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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